N-(2-chlorophenyl)pyridine-3-carboxamide
Overview
Description
N-(2-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of pyridine carboxamides, which are known to exhibit various biological activities.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-chlorophenyl)pyridine-3-carboxamide, also known as N-(2-chlorophenyl)nicotinamide, focusing on six unique applications:
Antibacterial Agents
N-(2-chlorophenyl)pyridine-3-carboxamide has shown potential as an antibacterial agent. Research indicates that derivatives of pyridine-3-carboxamide can effectively combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. These compounds enhance disease resistance in plants and reduce infection rates, making them valuable in agricultural applications .
Anticancer Research
This compound is being explored for its anticancer properties. Studies have demonstrated that similar carboxamide derivatives can inhibit the growth of cancer cells. The mechanism often involves the disruption of cellular processes essential for cancer cell survival, making these compounds promising candidates for cancer therapy .
Pharmaceutical Intermediates
N-(2-chlorophenyl)pyridine-3-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be a building block for more complex molecules used in drug development, particularly in creating compounds with enhanced bioavailability and efficacy .
Agrochemical Development
In the agrochemical industry, this compound is utilized in the development of pesticides and herbicides. Its derivatives have been found to protect crops from pests and diseases, contributing to increased agricultural productivity. The unique properties of the pyridine moiety make it effective in targeting specific pests without harming the crops .
Molecular Docking Studies
N-(2-chlorophenyl)pyridine-3-carboxamide is frequently used in molecular docking studies to understand its interaction with various biological targets. These studies help in identifying potential binding sites and optimizing the compound’s structure for better efficacy in therapeutic applications .
Biochemical Research
This compound is also valuable in biochemical research for studying enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a useful tool for investigating biochemical pathways and developing enzyme inhibitors that can be used in treating various diseases .
Mechanism of Action
Mode of Action
It is known that the positions and types of substituents on the aromatic rings of similar compounds can strongly influence their biological activity .
Biochemical Pathways
Similar compounds have been found to interact with various biological pathways, exhibiting a range of activities such as antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
One study found that a specific analog of pyridine-3-carboxamide significantly enhanced disease resistance in tomato plants infected with ralstonia solanacearum, a bacterium that causes wilt .
properties
IUPAC Name |
N-(2-chlorophenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPWTZNDRKRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299528 | |
Record name | n-(2-chlorophenyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75075-31-9 | |
Record name | NSC131167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-chlorophenyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.